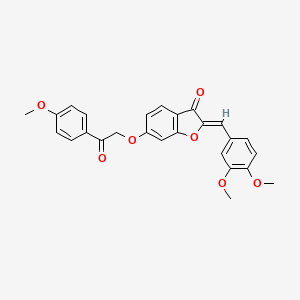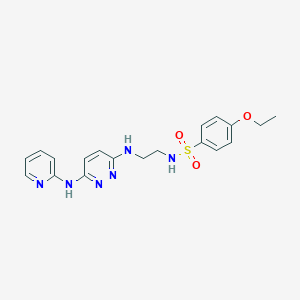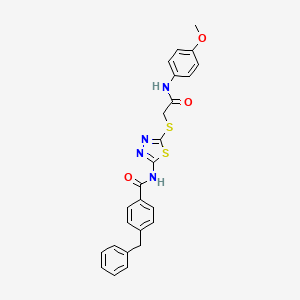
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide and its derivatives have been explored in radiopharmaceutical development. For example, Dollé et al. (2008) synthesized [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), using a similar compound in their study. This research highlights the application of such compounds in developing diagnostic tools for neuroinflammatory processes and other brain disorders (Dollé et al., 2008).
Neuroinflammation Imaging
Continuing in the domain of brain health, Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as a biomarker for neuroinflammatory processes. The study included radiolabeling of these compounds and in vivo neuroinflammation PET imaging on a rodent model, demonstrating their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anti-inflammatory Activity
In the context of anti-inflammatory applications, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, indicating the potential of these compounds in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antitumor Activity
Another significant area of application is in antitumor research. For instance, Gangjee et al. (2000) explored compounds with a similar structure for their antitumor activity. They studied the effect of C9-methyl substitution and C8-C9 conformational restriction on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, revealing their potential as antitumor agents (Gangjee et al., 2000).
Antibacterial Evaluation
Moreover, Varshney et al. (2009) synthesized a series of compounds including (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide and evaluated their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research demonstrates the utility of these compounds in developing new antibacterial agents (Varshney et al., 2009).
Antimicrobial and Analgesic Properties
Furthermore, Rajanarendar et al. (2012) synthesized novel series of compounds including isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, which displayed significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, indicating their potential in pharmaceutical applications (Rajanarendar et al., 2012).
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-4-2-11(3-5-12)14-8-13(21-23-14)9-20-15(22)10-24-16-18-6-1-7-19-16/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMQAIYUUVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)
![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)




![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)


